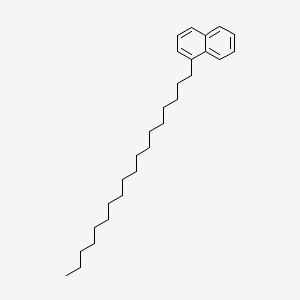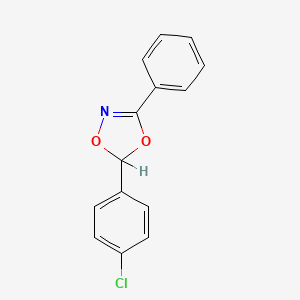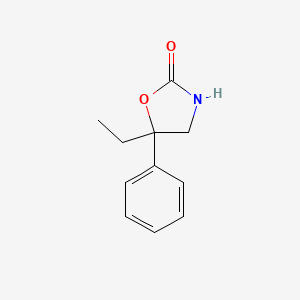
5-Ethyl-5-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-phenyloxazolidin-2-one is a heterocyclic compound with the molecular formula C11H13NO2. It belongs to the oxazolidin-2-one class, which is known for its diverse applications in synthetic organic chemistry and medicinal chemistry . The compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-5-phenyloxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2-aminoalcohols with phosgene or its derivatives . Another method includes the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidin-2-one ring . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques are common to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-5-phenyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while substitution reactions can produce a variety of functionalized oxazolidinones .
Scientific Research Applications
5-Ethyl-5-phenyloxazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-5-phenyloxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidin-2-one derivatives like linezolid inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby halting bacterial growth. The compound’s unique structure allows it to interact with various enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Linezolid: An antibacterial agent with a similar oxazolidin-2-one core structure.
Tedizolid: Another oxazolidin-2-one derivative used to treat bacterial infections.
Cytoxazone: A compound with a similar structure used in the synthesis of pharmaceuticals.
Uniqueness: 5-Ethyl-5-phenyloxazolidin-2-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its versatility in synthetic applications and its role as a chiral auxiliary make it particularly valuable in organic synthesis .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-2-11(8-12-10(13)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,13) |
InChI Key |
AYVXTRYCZJVCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diiodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953837.png)
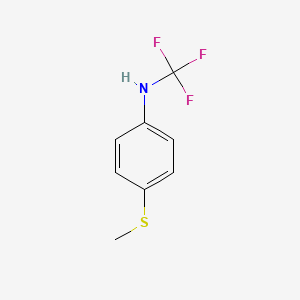
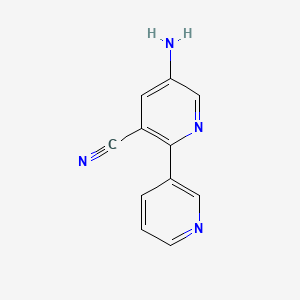
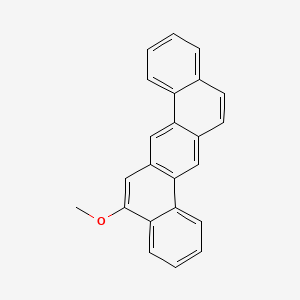
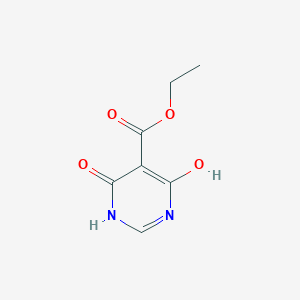


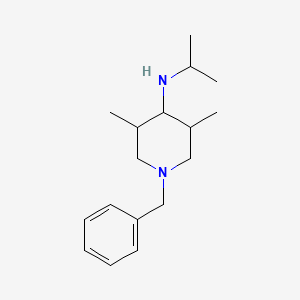
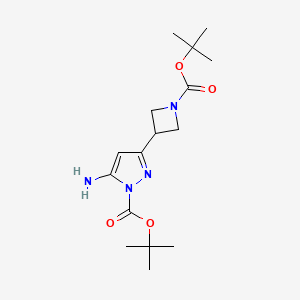
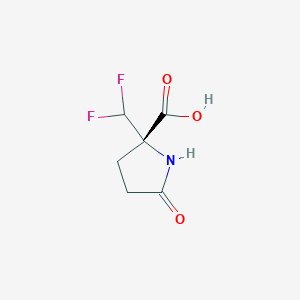
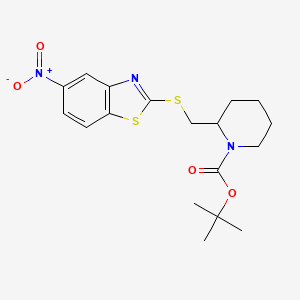
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
